molecular formula C8H9NO3 B14854460 Methyl 3-(hydroxymethyl)pyridine-2-carboxylate

Methyl 3-(hydroxymethyl)pyridine-2-carboxylate

Cat. No.: B14854460
M. Wt: 167.16 g/mol
InChI Key: CYHLZFVNJWXQOT-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxymethyl group attached to the third position of the pyridine ring and a carboxylate ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl 2-chloronicotinate with formaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hydroxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Methyl 3-(carboxymethyl)pyridine-2-carboxylate.

    Reduction: Methyl 3-(hydroxymethyl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxymethyl group can undergo enzymatic oxidation, leading to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
  • 2-Methyl-3-hydroxymethyl pyridine

Comparison: Methyl 3-(hydroxymethyl)pyridine-2-carboxylate is unique due to the specific positioning of the hydroxymethyl and carboxylate ester groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For example, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has a thieno ring fused to the pyridine, which alters its electronic properties and reactivity .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3

InChI Key

CYHLZFVNJWXQOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CO

Origin of Product

United States

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